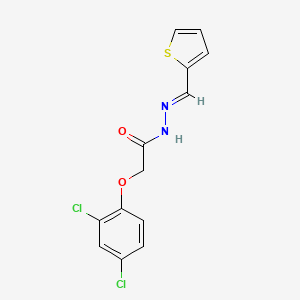

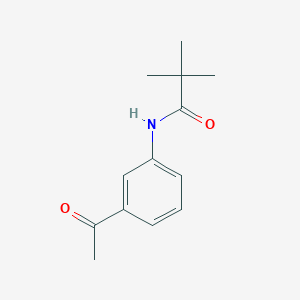

![molecular formula C11H14O2 B3002305 octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol CAS No. 56143-86-3](/img/structure/B3002305.png)

octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol

Description

Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol , also known by its synonyms such as 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalene-5,7-diol or Pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-diol , is a complex organic compound with the molecular formula C₁₁H₁₄O₂ . Its molecular weight is approximately 178.23 g/mol . The compound’s intricate structure combines cyclobutane and pentalene moieties, contributing to its unique properties.

Scientific Research Applications

Transannular Interaction in Alicyclic Systems

A study by Bishop (1984) demonstrated the use of carbon-13 N.M.R. shifts to measure transannular interaction in alicyclic systems, including derivatives of 1,2,4-ethanylylidene-1H-cyclobuta[cd]pentalene. This method is reliable for detecting transannular π-electron delocalization and can predict intramolecular cyclizations (Bishop, 1984).

Structural Analysis of Chlordane Components

Smith et al. (1990) revised the structure of a component of technical chlordane, specifically identifying it as a derivative of 1H-cyclobuta[cd]pentalene. This research contributes to the understanding of the molecular structure of compounds in chlordane (Smith et al., 1990).

Insecticide Accumulation in Tissues

A study on Mirex, a derivative of 1H-cyclobuta[cd]pentalene, by Kutz et al. (1974) revealed its accumulation in human adipose tissue. This chemical, used as an insecticide, demonstrates lipid affinity and storage in animal tissues (Kutz et al., 1974).

Theoretical Studies of Pentalene Derivatives

Macaluso et al. (2004) conducted a theoretical study on the structures, energetics, and aromatic character of various pentalene derivatives, including dicyclopenta[cd,gh]pentalene. This research provides insights into the stability and aromaticity of these molecules (Macaluso et al., 2004).

Synthesis of Cyclobuta[cd]pentalene Derivatives

Adib et al. (2014) described a novel one-pot synthesis method for 3a-aryloctahydro-3-oxacyclobuta[cd]pentalene derivatives. This method demonstrates the potential for efficient synthesis of complex organic compounds (Adib et al., 2014).

Application in Polycarbonate Synthesis

Yu et al. (2019) studied the use of a bicyclic diol derived from citric acid, which includes octahydro-pentalenediol, in synthesizing copolycarbonates. These polycarbonates exhibit increased thermal stability and rigidity, relevant for material science applications (Yu et al., 2019).

Synthesis of Cyclopentanoids and Heteroanalogs

Kotha and Tangella (2020) explored the synthesis of cyclopentanoids and their derivatives, including octahydropentalene derivatives. This research contributes to the field of synthetic organic chemistry, particularly in pharmaceuticals and natural product synthesis (Kotha & Tangella, 2020).

Heavy Atom Tunneling in Antiaromatic Systems

A study by Kozuch (2014) examined heavy atom tunneling in the automerization of antiaromatic systems, including pentalene derivatives. This provides insight into the fundamental chemical processes in molecules with antiaromatic π systems (Kozuch, 2014).

properties

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPANVDSQXLBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C5C2C(C3C4C5O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969516 | |

| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56143-86-3, 54397-80-7 | |

| Record name | NSC177461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC124100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3002224.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)